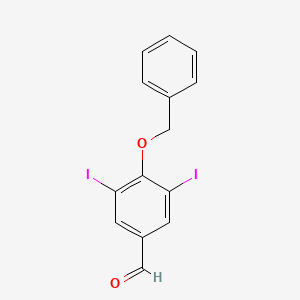

4-(Benzyloxy)-3,5-diiodobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Benzyloxy)pyridine N-oxide” is a 4-substituted pyridine-1-oxide. It undergoes hydrogenation over palladium to afford pyridine . “Monobenzone”, also called “4-(Benzyloxy)phenol” and “monobenzyl ether of hydroquinone (MBEH)” is an organic chemical in the phenol family used as a topical drug for medical depigmentation .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

“4-(Benzyloxy)pyridine N-oxide” undergoes hydrogenation over palladium to afford pyridine . In another example, sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C .Scientific Research Applications

Synthesis and Characterization

4-(Benzyloxy)-3,5-diiodobenzaldehyde is involved in various synthesis and characterization processes in the field of organic chemistry. For instance, the synthesis of benzaldehyde derivatives plays a key role in the development of new compounds with potential applications in various fields. In one study, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde was achieved through O-alkylation reaction and Vilsmeier-Hack reaction, yielding a product with an 82.26% overall yield (Lu Yong-zhong, 2011). Another research focused on synthesizing and characterizing compounds with two Schiff base linking units, using intermediates like 4-heptyloxybenzaldehyde, highlighting the versatility of benzaldehyde derivatives in synthesizing complex molecules (Z. Jamain & M. Khairuddean, 2021).

Catalysis and Chemical Transformations

The compound is also significant in catalysis and chemical transformations. A study demonstrated the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, utilizing similar compounds for the transformation of various aromatic carbonyl compounds (Jian'an Jiang et al., 2014). This showcases the potential of 4-(Benzyloxy)-3,5-diiodobenzaldehyde in facilitating complex organic reactions.

Nonlinear Optical Response and Binding Activities

Research has also been conducted on the nonlinear optical response and binding activities of similar benzaldehyde compounds. One study investigated the non-linear optical response, spectroscopic signature, and binding activity of 4-Benzyloxybenzaldehyde, revealing its potential in nonlinear applications and as an antioxidant (V. Anbu et al., 2017). This highlights the diverse applications of such compounds in areas beyond traditional chemistry, including materials science and biomedical research.

Medicinal Chemistry and Anticancer Activity

In the field of medicinal chemistry, derivatives of benzaldehydes, similar to 4-(Benzyloxy)-3,5-diiodobenzaldehyde, have been studied for their anticancer activities. For example, benzyloxybenzaldehyde derivatives were tested against HL-60 cells for anticancer activity, with some compounds showing significant activity at low concentrations (Chin-Fen Lin et al., 2005). This demonstrates the potential therapeutic applications of such compounds in cancer treatment.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for alzheimer’s disease .

Mode of Action

This could result in changes in the biochemical pathways these enzymes are involved in .

Biochemical Pathways

Compounds with similar structures have been found to affect the pathways involving cholinesterases and monoamine oxidase b . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to changes in these pathways.

Result of Action

Based on the similar compound, it is proposed that it may lead to inhibition of cholinesterases and monoamine oxidase b, potentially affecting neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds. Factors such as light, temperature, and pH can affect the biosynthesis and stability of similar compounds . .

Safety and Hazards

properties

IUPAC Name |

3,5-diiodo-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDJSLESUFLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3,5-diiodobenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2868497.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)